molecular formula C8H9ClN2O4S B3045252 2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide CAS No. 10372-90-4

2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide

Cat. No.: B3045252
CAS No.: 10372-90-4
M. Wt: 264.69 g/mol
InChI Key: OYTKZYRZJKFNSZ-UHFFFAOYSA-N
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Description

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a polycyclic aromatic compound featuring a partially hydrogenated naphthalene ring system with a ketone group at position 5 and an acetamide substituent at position 1. The 2-yl isomer is a white crystalline solid with 99% purity, used in pharmaceutical applications such as healing drugs . Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol.

Properties

IUPAC Name

2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTKZYRZJKFNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602541
Record name 2-Chloro-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
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Molecular Weight

264.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10372-90-4
Record name 2-Chloro-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID80602541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
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Preparation Methods

The synthesis of 2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide typically involves the nitration of N,N-dimethylbenzenesulfonamide followed by chlorination. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C8H9ClN2O4S. It is known for its applications in chemistry, biology, and industry. The compound is characterized by its nitro group, sulfonamide group, and chloro substituent, which contribute to its unique chemical properties.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry It is used as an intermediate in the synthesis of various organic compounds.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. A review of nitrogen-containing molecules, including pyrimidine derivatives, shows their therapeutic applications in medicinal chemistry, with demonstrated anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic activities .
  • Medicine Research is ongoing to explore its potential as a pharmaceutical agent.
  • Industry It is used in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Substitution Reactions The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
  • Reduction Reactions The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
  • Oxidation Reactions The compound can undergo oxidation, although this is less common due to the stability of the nitro and sulfonamide groups.

Common reagents used in these reactions include sodium borohydride for reduction and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Use as an Inhibitor

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may also contribute to its activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS 88611-67-0)
  • Structure : The acetamide group is at position 2 instead of 1.
  • Properties : White powder, 99% purity, stable at room temperature under sealed conditions.
  • Applications : Used in medicinal chemistry for drug development .
  • Key Difference : Positional isomerism affects electronic distribution and binding affinity in biological systems.
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (CAS 110139-15-6)
  • Structure : The ketone group is at position 8 instead of 5.
  • Properties : Purity ≥95%, synthesized via copper-catalyzed methods .
  • Key Difference : Altered ketone position may influence metabolic stability and solubility.

Substituted Derivatives

N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (CAS 143655-58-7)
  • Structure : Fluorine and methyl groups at positions 3 and 4, respectively.
  • Properties: Molecular formula C₁₃H₁₄FNO₂, requires storage at 2–8°C .
N-(4-Nitro-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
  • Structure : Nitro group at position 3.
  • Properties : Higher polarity due to the electron-withdrawing nitro group.
  • Applications : Intermediate in nitroaromatic compound synthesis .

Heterocyclic Analogs

N-(4-Oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide (CAS 293763-26-5)
  • Structure : Contains a sulfur-containing thiazoloazepin ring.
  • Properties : Molecular formula C₁₁H₁₃N₃O₂S.

Functional Group Variants

1-ACETAMINO-7-NAPHTHOL (CAS 6470-18-4)
  • Structure : Hydroxyl group replaces the ketone at position 6.
  • Properties: Increased polarity (logP ~1.5) due to phenolic -OH.
  • Applications : Used in dye and polymer industries .
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
  • Structure : Chloroacetamide with alkyl substituents.
  • Key Difference : Chlorine enhances electrophilicity, making it reactive in nucleophilic substitution .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Purity Applications
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide 88611-67-0 C₁₂H₁₃NO₂ Acetamide at C2 99% Pharmaceuticals
N-(3-Fluoro-4-methyl-8-oxo-...acetamide 143655-58-7 C₁₃H₁₄FNO₂ F at C3, CH₃ at C4 98% Research chemicals
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide 110139-15-6 C₁₂H₁₃NO₂ Ketone at C8 95% Organic synthesis
1-ACETAMINO-7-NAPHTHOL 6470-18-4 C₁₂H₁₁NO₂ -OH at C7 N/A Industrial intermediates

Research Findings and Implications

  • Synthetic Methods : Copper-catalyzed 1,3-dipolar cycloaddition (for triazole-containing analogs) and green solvent-based protocols are common .
  • Spectroscopic Data : IR and NMR spectra for related compounds (e.g., 6b, 6c) show characteristic peaks for acetamide (C=O at ~1670–1682 cm⁻¹) and aromatic protons (δ 7.2–8.6 ppm in ¹H NMR) .
  • Biological Relevance : The acetamide moiety is critical in drug design for hydrogen bonding with biological targets. Fluorinated derivatives may exhibit enhanced bioavailability .

Biological Activity

2-Chloro-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS No. 10372-90-4) is a sulfonamide compound characterized by its unique structure, which includes a chloro group, a nitro group, and a sulfonamide functional group. This combination endows the compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₉ClN₂O₄S
  • Molecular Weight : Approximately 264.686 Da
  • Structural Features : The presence of the nitro and chloro groups is critical for its biological activity, influencing its interaction with various cellular components.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits potent antimicrobial properties, likely due to the formation of reactive intermediates through the bioreduction of the nitro group. These intermediates can interact with microbial cellular components, disrupting their function.
  • Anticancer Activity : Research indicates that this compound may inhibit specific cellular pathways involved in cancer progression. The sulfonamide moiety may target enzymes or receptors critical for tumor growth and survival.
  • Selective Inhibition : Studies have shown that structural modifications can enhance its selectivity towards certain molecular targets, making it a candidate for further development in therapeutic applications.

Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy depending on the concentration used.

Anticancer Studies

Recent investigations into the anticancer properties of this compound have revealed its potential to induce apoptosis in cancer cell lines. Notably, it has been shown to affect cell cycle progression and inhibit proliferation in various cancer models.

Case Studies

Several case studies have documented the effects of this compound in vivo:

  • Model Organisms : In mouse models, treatment with this compound resulted in reduced tumor size and improved survival rates when combined with other chemotherapeutic agents.
  • Mechanistic Insights : Further analysis indicated that the compound's action may involve modulation of key signaling pathways associated with cell survival and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey Differences
2-Chloro-N,N-dimethylbenzenesulfonamideLacks the nitro group; different chemical properties
N,N-Dimethyl-5-nitrobenzenesulfonamideLacks the chloro group; affects reactivity
2-Chloro-5-nitrobenzenesulfonamideLacks the dimethylamino group; alters behavior

The unique combination of functional groups in this compound contributes to its enhanced biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves converting a sulfonic acid derivative to a sulfonamide. A common approach is reacting a sulfonyl chloride intermediate with dimethylamine. For example, 2-chloro-5-nitrobenzenesulfonyl chloride (CAS 4533-96-4) can be synthesized via chlorosulfonation of nitrobenzene derivatives using chlorosulfonic acid under controlled conditions . Subsequent reaction with dimethylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C yields the sulfonamide. Optimization includes stoichiometric control of dimethylamine (1.2–1.5 equivalents) and monitoring reaction progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm the presence of N,N-dimethyl groups (singlet at δ ~3.0 ppm for –N(CH₃)₂) and aromatic protons (splitting patterns consistent with nitro and chloro substituents) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 309) and assess purity (>95%) .
  • Elemental Analysis : Match calculated and observed C, H, N, S, and Cl percentages within ±0.3% .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Store at –20°C in amber vials to prevent photodegradation. Assess decomposition via HPLC after 1–3 months at 25°C and 40°C .
  • Hydrolytic Stability : Monitor in aqueous buffers (pH 2–12) at 37°C; nitro groups may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations to map electron density distributions. The nitro group at position 5 is a strong electron-withdrawing meta-director, while the chloro substituent at position 2 exerts ortho/para-directing effects. Reactivity in substitution reactions (e.g., replacing Cl with amines) can be studied using kinetic assays in DMF or acetonitrile, tracking activation energy barriers .

Q. What strategies resolve contradictions in reported spectral data for this compound?

  • Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or crystallographic packing. Compare data across deuterated solvents (DMSO-d₆ vs. CDCl₃) and reference crystal structures (e.g., X-ray diffraction confirming dihedral angles between aromatic rings and sulfonamide groups) .

Q. Can this compound serve as a precursor for bioactive molecules, and what are the design principles?

  • Methodology : Derivatize the sulfonamide group or nitro moiety:

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) yields the amine, enabling coupling with electrophiles (e.g., acyl chlorides) for drug candidates .
  • Structure-Activity Relationships (SAR) : Test derivatives for COX-1/COX-2 inhibition, leveraging the sulfonamide’s role in enzyme active-site binding .

Methodological Challenges

Q. What purification techniques are most effective for isolating this compound from byproducts?

  • Methodology :

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%). The compound’s moderate polarity ensures separation from unreacted sulfonyl chloride and dimethylamine .
  • Recrystallization : Dissolve in hot ethanol and cool to –20°C; yields crystals with >99% purity .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Simulate binding to COX-2 (PDB ID 5KIR) using AutoDock Vina. The sulfonamide’s sulfur atom may coordinate with Arg120, while the nitro group stabilizes π-π interactions .
  • MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS; analyze RMSD and hydrogen-bond occupancy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide
Reactant of Route 2
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2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide

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